Sodium 2-(dodecanoyloxy)propane-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

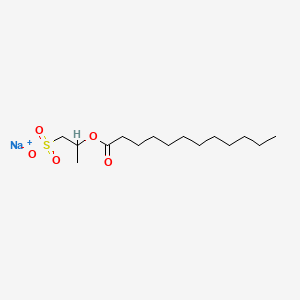

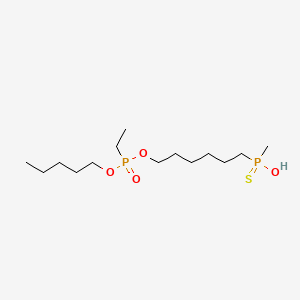

Sodium 2-(dodecanoyloxy)propane-1-sulfonate: is an organic compound with the molecular formula C15H29NaO5S . It is a surfactant, commonly used in personal care products due to its excellent cleansing and foaming properties. This compound is known for its mildness and ability to produce a dense, luxurious foam, making it a popular choice in formulations for shampoos, body washes, and facial cleansers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of sodium 2-(dodecanoyloxy)propane-1-sulfonate typically involves the esterification of an epoxide with a sulfonic acid. The reaction conditions often include the use of a suitable catalyst and controlled temperature to ensure the formation of the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where the epoxide and sulfonic acid are mixed under controlled conditions. The product is then neutralized with a base to form the sodium salt .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 2-(dodecanoyloxy)propane-1-sulfonate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the sulfonate group .

Common Reagents and Conditions:

Esterification: Typically involves an epoxide and a sulfonic acid in the presence of a catalyst.

Hydrolysis: Can occur under acidic or basic conditions, leading to the breakdown of the ester bond.

Major Products:

Esterification: this compound.

Hydrolysis: Dodecanoic acid and propane-1-sulfonic acid.

Applications De Recherche Scientifique

Sodium 2-(dodecanoyloxy)propane-1-sulfonate is widely used in scientific research due to its surfactant properties. It is utilized in:

Chemistry: As a surfactant in various chemical reactions and formulations.

Biology: In cell lysis buffers and protein extraction solutions.

Medicine: In formulations for topical applications due to its mildness and low irritation potential.

Industry: In personal care products, detergents, and cleaning agents.

Mécanisme D'action

The mechanism of action of sodium 2-(dodecanoyloxy)propane-1-sulfonate involves its ability to reduce surface tension, allowing it to effectively emulsify oils and suspend dirt particles. This makes it an effective cleansing agent. The molecular targets include lipid membranes and proteins, which it interacts with to disrupt and solubilize .

Comparaison Avec Des Composés Similaires

- Sodium lauroyl methyl isethionate

- Sodium cocoyl isethionate

- Sodium lauroyl sarcosinate

Comparison: Sodium 2-(dodecanoyloxy)propane-1-sulfonate is unique due to its secondary ester structure, which provides greater hydrolytic stability compared to many common esters. This stability, along with its broad pH range, makes it a versatile ingredient in various formulations .

Propriétés

Numéro CAS |

156572-81-5 |

|---|---|

Formule moléculaire |

C15H29NaO5S |

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

sodium;2-dodecanoyloxypropane-1-sulfonate |

InChI |

InChI=1S/C15H30O5S.Na/c1-3-4-5-6-7-8-9-10-11-12-15(16)20-14(2)13-21(17,18)19;/h14H,3-13H2,1-2H3,(H,17,18,19);/q;+1/p-1 |

Clé InChI |

NVIZQHFCDBQNPH-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCC(=O)OC(C)CS(=O)(=O)[O-].[Na+] |

Description physique |

Liquid, Other Solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.